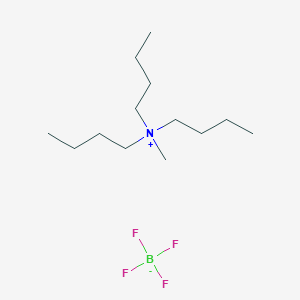
Tributylmethylammonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylmethylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula (C4H9)3NCH3BF4. It is commonly used as an electrolyte in various electrochemical applications due to its high solubility in organic solvents and its ability to enhance charge transport in solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylmethylammonium tetrafluoroborate can be synthesized through an exchange reaction between tributylmethylammonium chloride and tetrafluoroboric acid. The reaction typically involves mixing a 30% aqueous solution of tetrafluoroboric acid with a 40% aqueous solution of tributylmethylammonium hydroxide .
Industrial Production Methods
Industrial production methods for this compound often involve similar exchange reactions but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The crude product is usually recrystallized in an organic solvent and vacuum dried to obtain the desired high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Tributylmethylammonium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an electrolyte.
Reduction: It can also be involved in reduction reactions, particularly in electrochemical settings.
Substitution: The compound can undergo substitution reactions, where the tetrafluoroborate ion is replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, as well as other ionic compounds. The reactions are typically carried out in organic solvents such as methanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the compound may form various oxidized species, while in substitution reactions, different tetrafluoroborate salts may be produced .
Scientific Research Applications
Tributylmethylammonium tetrafluoroborate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which tributylmethylammonium tetrafluoroborate exerts its effects is primarily through its role as an electrolyte. It enhances charge transport in solution, which is crucial for various electrochemical processes. The molecular targets and pathways involved include the stabilization of charged species and the facilitation of electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium tetrafluoroborate: Similar in structure but with four butyl groups instead of three butyl groups and one methyl group.
Tetramethylammonium tetrafluoroborate: Contains four methyl groups instead of butyl groups.
Tetraethylammonium tetrafluoroborate: Contains four ethyl groups instead of butyl groups.
Uniqueness
Tributylmethylammonium tetrafluoroborate is unique due to its specific combination of butyl and methyl groups, which provides a balance between hydrophobicity and solubility in organic solvents. This makes it particularly effective as an electrolyte in various electrochemical applications .
Properties
CAS No. |
69444-48-0 |
|---|---|
Molecular Formula |
C13H30BF4N |
Molecular Weight |
287.19 g/mol |
IUPAC Name |
tributyl(methyl)azanium;tetrafluoroborate |
InChI |
InChI=1S/C13H30N.BF4/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;2-1(3,4)5/h5-13H2,1-4H3;/q+1;-1 |
InChI Key |
QZLWACNYEXKXKP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+](C)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


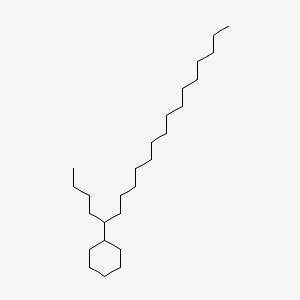

![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
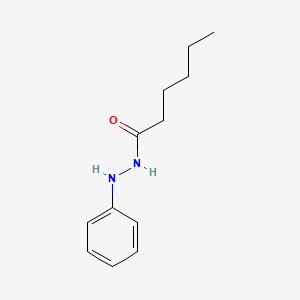
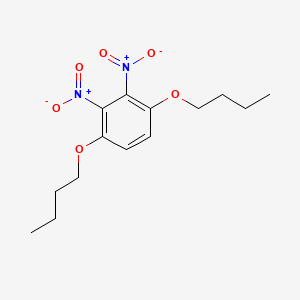

![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)
![2-Acetyl-5-(thiophen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14155223.png)
![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)
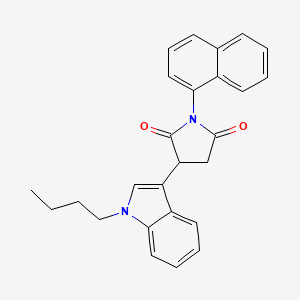
![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
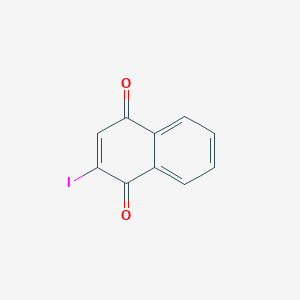
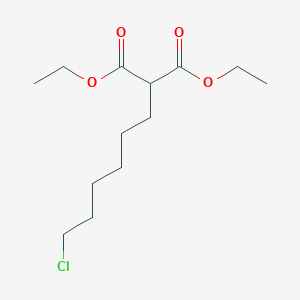
![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)
